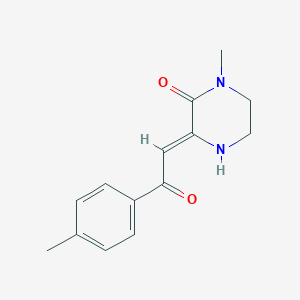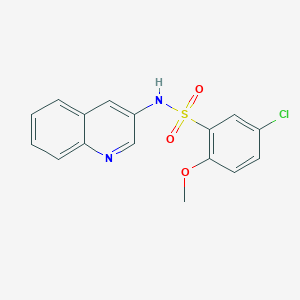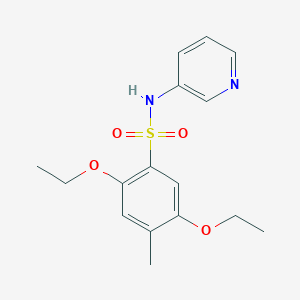
N-(4-Aminobutyl)-N-nitrosobenzamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminobutyl)-N-nitrosobenzamide monohydrochloride, commonly known as NABBN, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a nitrosamide derivative that has been shown to have diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of NABBN is not fully understood. It is believed to act through multiple pathways, including the modulation of signaling pathways, the induction of apoptosis, and the inhibition of inflammation. NABBN has been shown to activate the p53 pathway, which plays a critical role in cell cycle regulation and apoptosis. It also inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
NABBN has been shown to have diverse biochemical and physiological effects. It induces apoptosis and inhibits cell proliferation in cancer cells. It also inhibits the production of pro-inflammatory cytokines and reduces neuroinflammation. NABBN protects neurons from oxidative stress and reduces neurodegeneration. It has been shown to have a high affinity for DNA, and it can form covalent adducts with DNA, leading to DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
NABBN has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is high. It has been shown to have diverse biological activities, making it a useful tool for studying various biological processes. However, NABBN also has some limitations. It can form covalent adducts with DNA, leading to DNA damage, which can be a concern for some experiments. It also has a short half-life in vivo, which can limit its effectiveness in some animal models.
Orientations Futures
There are several future directions for the study of NABBN. One direction is to elucidate the mechanism of action of NABBN. Although some pathways have been identified, the exact mechanism of action is not fully understood. Another direction is to investigate the potential of NABBN as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, the development of new derivatives of NABBN with improved properties and reduced toxicity could lead to the discovery of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of NABBN involves the reaction of 4-nitrosoaniline with 4-aminobutylamine in the presence of hydrochloric acid. The reaction leads to the formation of NABBN as a monohydrochloride salt. The synthesis method is relatively simple, and the yield of the product is high. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
NABBN has been widely used in scientific research due to its unique properties. It has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. NABBN induces apoptosis and inhibits cell proliferation in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. NABBN has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It protects neurons from oxidative stress and reduces neuroinflammation.
Propriétés
Numéro CAS |
171565-02-9 |
|---|---|
Nom du produit |
N-(4-Aminobutyl)-N-nitrosobenzamide monohydrochloride |
Formule moléculaire |
C11H16ClN3O2 |
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
N-(4-aminobutyl)-N-nitrosobenzamide;hydrochloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-8-4-5-9-14(13-16)11(15)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,12H2;1H |
Clé InChI |
JFDUTQANNMBZGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(CCCCN)N=O.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(CCCCN)N=O.Cl |
Synonymes |
N-(4-amino-1-butyl)-N-nitrosobenzamide N-ABNO-benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)


![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)



